
rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans
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Overview
Description
rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles that are known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans typically involves the reaction of benzoyl chloride with phenylaziridine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxaziridines or other nitrogen-containing heterocycles.
Reduction: Amines or other reduced nitrogen species.
Substitution: Various substituted aziridines depending on the reagents used.
Scientific Research Applications
rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful for studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans involves its highly strained aziridine ring, which makes it highly reactive. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,3S)-2-phenyloxiranes: These compounds have a similar three-membered ring structure but contain an oxygen atom instead of nitrogen.
rac-(2R,3S)-2-benzoyloxiranes: Similar to the above but with a benzoyl group attached.
rac-(2R,3S)-2-phenylazetidines: These compounds have a four-membered ring structure with a nitrogen atom.
Uniqueness
rac-(2R,3S)-2-benzoyl-3-phenylaziridine, trans is unique due to its specific stereochemistry and the presence of both benzoyl and phenyl groups. This combination of features makes it particularly useful for certain synthetic applications and provides distinct reactivity compared to other aziridine derivatives.
Properties
CAS No. |
65309-87-7 |
---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.3 |
Purity |
90 |
Origin of Product |
United States |
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